molecular formula C6H12IO4P B14304616 2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphosphinan-2-one CAS No. 113365-64-3

2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphosphinan-2-one

Cat. No.: B14304616
CAS No.: 113365-64-3
M. Wt: 306.04 g/mol
InChI Key: SRZMOVNCFUKSQU-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphosphinan-2-one is an organophosphorus compound characterized by the presence of an ethoxy group, an iodomethyl group, and a dioxaphosphinanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of a suitable precursor with iodine and an ethoxy group under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or other organic solvents, and the reaction is carried out at specific temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphosphinan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of phosphoramidates, while oxidation reactions can produce phosphine oxides .

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphosphinan-2-one involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other organophosphorus compounds such as:

Uniqueness

2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphosphinan-2-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and allows for specific substitution reactions that are not possible with other halogenated derivatives. This uniqueness makes it valuable for specialized applications in synthesis and research .

Properties

CAS No.

113365-64-3

Molecular Formula

C6H12IO4P

Molecular Weight

306.04 g/mol

IUPAC Name

2-ethoxy-4-(iodomethyl)-1,3,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C6H12IO4P/c1-2-9-12(8)10-4-3-6(5-7)11-12/h6H,2-5H2,1H3

InChI Key

SRZMOVNCFUKSQU-UHFFFAOYSA-N

Canonical SMILES

CCOP1(=O)OCCC(O1)CI

Origin of Product

United States

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